molecular formula C6H6F3NO3 B6205338 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1694419-62-9

5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6205338
CAS RN: 1694419-62-9
M. Wt: 197.1
InChI Key:
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Description

The compound you mentioned seems to be a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the chemical properties of molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylated heterocycles can often be synthesized through various methods such as nucleophilic substitution, addition-elimination reactions, or transition metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the oxazole ring, with the trifluoromethyl group and a methyl group attached at different positions. The exact structure would need to be confirmed using techniques such as X-ray diffraction or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could potentially make the compound more reactive towards nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, which can affect their absorption and distribution in biological systems .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many trifluoromethyl-containing compounds are used in medicinal chemistry due to their ability to modulate the biological activity of drug molecules .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Based on similar compounds, it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Trifluoromethylated compounds are of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science . Therefore, the synthesis and study of new trifluoromethylated oxazoles like the one you mentioned could be a promising area of future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the methyl and trifluoromethyl groups and the carboxylic acid functional group.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "ethyl acetoacetate", "trifluoroacetic anhydride", "methyl iodide", "sodium hydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of oxazole ring", "- Dissolve 2-amino-2-methyl-1-propanol in acetic anhydride and heat the mixture to 80°C for 2 hours.", "- Cool the mixture and add sodium hydroxide solution to neutralize the excess acetic anhydride.", "- Extract the product with ethyl acetate and dry over sodium sulfate.", "- Concentrate the solution to obtain the oxazole ring intermediate.", "Step 2: Introduction of methyl and trifluoromethyl groups", "- Dissolve the oxazole ring intermediate in dry DMF and add sodium hydride.", "- Add methyl iodide and trifluoroacetic anhydride and stir the mixture at room temperature for 24 hours.", "- Quench the reaction with water and extract the product with ethyl acetate.", "- Dry the organic layer over sodium sulfate and concentrate to obtain the intermediate product.", "Step 3: Introduction of carboxylic acid functional group", "- Dissolve the intermediate product in dry DMF and add sodium bicarbonate.", "- Add ethyl acetoacetate and stir the mixture at room temperature for 24 hours.", "- Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "- Dry the organic layer over sodium sulfate and concentrate to obtain the final product, 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid." ] }

CAS RN

1694419-62-9

Molecular Formula

C6H6F3NO3

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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